3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with a propanoic acid moiety. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Scientific Research Applications
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid include:
3-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine and methyl substitutions.
3-(4-Isopropylphenyl)-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents on the ring.
4-Bromo-1H-pyrazole: A related compound used as a starting material in the synthesis of various pharmaceutical and biologically active compounds.
The uniqueness of this compound lies in its combination of the pyrazole ring with a propanoic acid moiety, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAQBTLQNAPMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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